(2-Iodoethyl)dimethylamine
Description
Contextual Overview in Advanced Organic Synthesis
In the field of advanced organic synthesis, (2-Iodoethyl)dimethylamine and its hydrohalide salts serve as potent alkylating agents. The high reactivity of the carbon-iodine bond facilitates the introduction of the dimethylaminoethyl moiety [-CH2CH2N(CH3)2] onto a wide range of nucleophiles. The superiority of iodo-compounds over their chloro-analogues in terms of reaction yield and efficiency is a well-established principle in synthetic chemistry, even though the iodo-variants are often more costly. google.com
A notable application of its reactivity is found in the synthesis of highly specialized molecules. For instance, this compound hydroiodide is employed as a key alkylating reagent in the multi-step synthesis of specific thiocholine (B1204863) analogs. nih.gov In this context, it is used to alkylate a sulfur-containing precursor to create enantiomerically enriched methylphosphonothioates, which serve as model compounds for studying stereoselective interactions with cholinesterases. nih.gov
Furthermore, the utility of related iodoalkylamines extends to the complex field of protein modification. Organic iodides such as (3-iodopropyl)-dimethylamine hydroiodide and (2-iodoethyl)amine hydroiodide have been utilized in methods for the chemical modification of proteins, demonstrating the role of such reagents in bioconjugation chemistry. google.com
Strategic Importance as a Versatile Molecular Precursor
The strategic value of this compound lies in its function as a versatile precursor for introducing the dimethylaminoethyl pharmacophore into target molecules. A pharmacophore is a part of a molecule's structure responsible for its biological activity. The dimethylamine (B145610) (DMA) group, and specifically the dimethylaminoethyl scaffold, is a recurring feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.netrsc.org This structural unit is found in compounds developed for a wide array of therapeutic purposes, including antihistaminic, anticancer, and analgesic applications. researchgate.netrsc.org
The presence of this moiety can significantly influence a drug's pharmacological profile. For example, the antihistamine Tripelennamine and the antidepressant Venlafaxine both contain the N,N-dimethyl moiety as part of their core structure. rsc.org Consequently, this compound represents a readily available building block for medicinal chemists to synthesize novel drug candidates or to modify existing ones to improve their properties.
A particularly advanced application for precursors like this compound is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). iaea.orgdokumen.pub The field of nuclear medicine increasingly relies on complex, biologically targeted molecules labeled with short-lived radioisotopes. iaea.org this compound can be used to construct a larger molecule which is then labeled with a positron-emitting nuclide, such as Carbon-11. iaea.org This strategy has been considered for the development of PET ligands designed to map specific receptor populations in the brain, such as dopamine (B1211576) receptors, which are targets for antipsychotic drugs. iaea.org The ability to incorporate the dimethylaminoethyl group is crucial for creating these sophisticated diagnostic tools. iaea.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydroiodide |
| (2-iodoethyl)amine hydroiodide |
| (3-iodopropyl)-dimethylamine hydroiodide |
| 2-dimethylaminoethylchloride |
| bis(2-chloroethyl)ether |
| bis(2-iodoethyl)ether |
| Carbon-11 |
| Methylphosphonothioates |
| N,N-(Dimethyl)methylene ammonium (B1175870) iodide (Eschenmoser's salt) |
| Thiocholine |
| Tripelennamine |
| Trimethylamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10IN/c1-6(2)4-3-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJDAFVWXFTRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodoethyl Dimethylamine
Direct Alkylation Approaches
Direct alkylation involves the reaction of dimethylamine (B145610) with a suitable two-carbon electrophile already containing the iodine atom. This method, while conceptually straightforward, requires careful control to achieve high purity and yield.
Controlled Reactant Introduction and Stoichiometry
The synthesis of (2-Iodoethyl)dimethylamine can be achieved through the controlled alkylation of dimethylamine with 2-iodoethyl halides. The stoichiometry of the reactants is a critical parameter in this process. An excess of dimethylamine is often employed to minimize the formation of quaternary ammonium (B1175870) salts, which can occur if the product, this compound, acts as a nucleophile and reacts with another molecule of the 2-iodoethyl halide. The reaction is typically performed under inert conditions to prevent side reactions.
Optimization of Reaction Conditions and Solvent Systems (e.g., Temperature Control, Polar Aprotic Solvents)
Effective synthesis necessitates precise control over reaction conditions. Maintaining low temperatures, typically between 0–5°C, is crucial to minimize side reactions such as elimination or polymerization. The choice of solvent also plays a significant role in the efficiency of the nucleophilic substitution. Polar aprotic solvents, such as tetrahydrofuran (B95107), are often selected to enhance the reaction rate. These solvents effectively solvate the cation while leaving the nucleophile relatively free, thereby promoting the desired SN2 pathway.
Methodological Considerations for Scalable Preparation
For the large-scale synthesis of this compound, several factors must be considered to ensure safety, efficiency, and product quality. The management of heat generated during the reaction is a primary concern, and efficient cooling systems are necessary to maintain the optimal temperature range. The choice of reagents and solvents may also be influenced by cost, safety, and environmental impact on a larger scale. Purification of the final product, often accomplished by fractional distillation or column chromatography, is essential to remove unreacted starting materials and byproducts.
Indirect Synthetic Routes and Precursor Transformations
Indirect methods for the synthesis of this compound involve the transformation of a precursor molecule that already contains the dimethylaminoethyl backbone. These routes can offer advantages in terms of starting material availability and avoidance of certain side reactions.
Iodination of Functionalized Alcohols (e.g., 2-(Dimethylamino)ethanol)
A common and effective indirect route is the iodination of 2-(dimethylamino)ethanol. This transformation can be accomplished using various iodinating agents. The specific choice of reagent and reaction conditions can influence the yield and purity of the final product.
| Reagent System | Reaction Conditions | Yield |
| Thionyl chloride followed by Sodium Iodide | Two-step process, often involving an intermediate chloro-species | Moderate to High |
| Phosphorus triiodide (PI3) | In situ formation or direct use | Good |
| Triphenylphosphine, Iodine, and Imidazole | Appel reaction conditions | High |
This table is a representative summary of common iodination methods and typical outcomes.
Halogen Exchange Methodologies from Analogous Haloethylamines
Halogen exchange, often referred to as the Finkelstein reaction, provides another viable pathway to this compound. This method involves the reaction of an analogous haloethylamine, such as (2-chloroethyl)dimethylamine or (2-bromoethyl)dimethylamine, with an iodide salt, typically sodium iodide, in a suitable solvent like acetone.
The equilibrium of this reaction is driven towards the formation of the iodo-derivative due to the low solubility of the resulting sodium chloride or sodium bromide in acetone, which precipitates out of the solution. This method is often favored for its mild conditions and high efficiency. The rate of halogen exchange generally follows the trend I > Br > Cl, making the conversion from bromo or chloro analogs particularly effective. wikipedia.org
| Starting Material | Reagent | Solvent | Key Considerations |
| (2-Chloroethyl)dimethylamine | Sodium Iodide | Acetone | The precipitation of NaCl drives the reaction. |
| (2-Bromoethyl)dimethylamine | Sodium Iodide | Acetone | Generally faster than from the chloro-analog. |
This table illustrates the typical components of a halogen exchange reaction for this synthesis.
Reactivity and Mechanistic Investigations of 2 Iodoethyl Dimethylamine
Nucleophilic Substitution Pathways (SN2)
The primary mechanism through which (2-Iodoethyl)dimethylamine functions as an alkylating agent is the bimolecular nucleophilic substitution (SN2) pathway. In this concerted, single-step mechanism, a nucleophile attacks the carbon atom bonded to the iodine, leading to the simultaneous formation of a new bond and the displacement of the iodide leaving group. youtube.com The rate of the SN2 reaction is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile. youtube.com
The efficiency and outcome of the SN2 reaction involving this compound are highly sensitive to the nature of the nucleophile and the conditions under which the reaction is performed.
Nucleophile Identity: The nucleophilicity of the attacking species is a critical determinant of reaction rate. Stronger nucleophiles react more rapidly. For instance, soft nucleophiles like thiolates and azides are highly effective in displacing the iodide ion. When amines are used as nucleophiles, their reactivity generally increases with substitution (primary < secondary < tertiary) due to the electron-donating effect of alkyl groups, though this can be counteracted by steric effects. masterorganicchemistry.comchemguide.co.uk
Reaction Conditions: Solvent choice and temperature play pivotal roles in directing the reaction pathway. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), are known to enhance the efficiency of SN2 reactions by solvating the cation without strongly interacting with the nucleophile, thereby increasing its effective reactivity. Temperature control is also crucial; lower temperatures (e.g., 0–5°C) are often employed to minimize the occurrence of undesirable side reactions, particularly elimination.
| Parameter | Condition | Effect on SN2 Reaction | Rationale |
|---|---|---|---|
| Solvent | Polar Aprotic (e.g., DMSO, THF) | Rate increases | Solvates the counter-ion but not the nucleophile, increasing nucleophile reactivity. |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Rate decreases | Solvates and weakens the nucleophile through hydrogen bonding. |
| Temperature | Low (e.g., 0-5°C) | Favors substitution | Minimizes competing elimination reactions which have higher activation energy. |
| Temperature | High | Favors elimination | Provides sufficient energy to overcome the activation barrier for elimination. |
| Nucleophile | Strong, non-bulky (e.g., I⁻, HS⁻, N₃⁻) | High rate | High intrinsic nucleophilicity and good accessibility to the reaction center. |
| Nucleophile | Weak or bulky (e.g., H₂O, t-BuO⁻) | Low rate or favors elimination | Low nucleophilicity or steric hindrance prevents backside attack. youtube.com |
The reactivity of this compound in SN2 reactions is a balance of electronic and steric factors.
Electronic Effects: The carbon-iodine bond is highly polarized, rendering the α-carbon (the carbon bonded to iodine) electrophilic and susceptible to nucleophilic attack. Iodide is an excellent leaving group due to its large size, high polarizability, and the stability of the I⁻ anion in solution. This makes iodo-compounds significantly more reactive in SN2 reactions compared to their chloro- or bromo-analogues.
Steric Effects: The substrate is a primary iodoalkane, which is generally unhindered and thus highly suited for SN2 reactions. youtube.com However, the presence of the dimethylamino group at the β-position introduces some steric bulk, which can influence the approach of the nucleophile. While this hindrance is not prohibitive for SN2 reactions, it generally disfavors competing SN1 mechanisms, which would require the formation of an unstable primary carbocation.
| Alkyl Halide Type | Relative SN2 Reaction Rate | Reasoning |
|---|---|---|
| R-I (Iodoalkane) | ~2,000,000 | Excellent leaving group (weak C-I bond, stable I⁻ ion). |
| R-Br (Bromoalkane) | ~60,000 | Good leaving group. |
| R-Cl (Chloroalkane) | ~400 | Moderate leaving group (stronger C-Cl bond). |
| R-F (Fluoroalkane) | 1 | Very poor leaving group (very strong C-F bond). |
Relative rates are approximate and for reaction with a common nucleophile (e.g., azide (B81097) in acetone).
Under certain conditions, particularly at higher temperatures and with strongly basic, sterically hindered nucleophiles, the SN2 pathway can face competition from bimolecular elimination (E2) reactions. masterorganicchemistry.com In the E2 mechanism, the nucleophile acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the one bearing the iodine). This results in the formation of a double bond and the expulsion of the iodide leaving group. For this compound, this would lead to the formation of N,N-dimethylvinylamine. The use of non-basic nucleophiles and lower reaction temperatures can effectively suppress this competing pathway.
Quaternization Reactions and the Formation of Quaternary Ammonium (B1175870) Cations
Quaternization is a specific application of the SN2 reaction where a tertiary amine acts as the nucleophile, attacking an alkyl halide to form a quaternary ammonium salt. mdpi.comscienceinfo.com This reaction, known as the Menschutkin reaction, is a fundamental transformation in amine chemistry. This compound can participate in such reactions in two primary ways: as an alkylating agent or as a substrate for self-quaternization.
When reacting with an external tertiary amine, this compound serves as the electrophile, delivering the dimethylaminoethyl group to form a more complex quaternary ammonium cation.
Conversely, the internal tertiary amine of this compound can itself act as a nucleophile. This can lead to two possibilities:
Intramolecular Cyclization: The nitrogen lone pair can attack the electrophilic α-carbon of the same molecule, displacing the iodide to form a highly strained, three-membered cyclic quaternary ammonium salt known as N,N-dimethylaziridinium iodide.
Intermolecular Polymerization: One molecule's nitrogen atom can attack the α-carbon of another molecule, leading to a chain-growth polymerization and the formation of a polyquaternary ammonium salt.
The reaction of a tertiary amine with an excess of a reactive alkyl halide like methyl iodide, known as "exhaustive methylation," ensures the complete conversion to the quaternary ammonium salt. masterorganicchemistry.com
| Reactants | Reaction Type | Product |
|---|---|---|
| Primary Amine (RNH₂) + Alkyl Halide (R'-X) | SN2 Alkylation | Secondary Amine (RNHR') |
| Secondary Amine (R₂NH) + Alkyl Halide (R'-X) | SN2 Alkylation | Tertiary Amine (R₂NR') |
| Tertiary Amine (R₃N) + this compound | SN2 Quaternization (Menschutkin Reaction) | Quaternary Ammonium Cation [R₃N-CH₂CH₂-N(CH₃)₂]⁺ |
| This compound (self-reaction) | Intramolecular SN2 Quaternization | N,N-Dimethylaziridinium Cation |
Kinetic and Thermodynamic Studies of Chemical Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound provides quantitative insight into its reactivity.
Thermodynamics: Nucleophilic substitution reactions with potent electrophiles like this compound are typically thermodynamically favorable, meaning they have a negative Gibbs free energy change (ΔG). youtube.com This is driven by the formation of a stable iodide anion and a strong new bond between the nucleophile and the carbon atom.
Kinetics: Kinetic studies focus on the reaction rate and the energy barrier that must be overcome for the reaction to proceed (the activation energy, Eₐ). youtube.com For SN2 reactions, the rate is directly proportional to the concentrations of both the nucleophile and the substrate. youtube.com Experimental investigations, such as those performed on the quaternization of polymers containing dimethylaminoethyl groups with various alkyl iodides, show that reaction rates increase significantly with temperature. d-nb.inforesearchgate.net Such studies often use techniques like ¹H NMR spectroscopy to monitor the consumption of reactants over time, allowing for the calculation of rate constants and activation energies. d-nb.inforesearchgate.net Computational methods like Density Functional Theory (DFT) can also be employed to model the reaction pathway, predict transition state structures, and calculate activation energies, which can then be validated against experimental data.
| Kinetic/Thermodynamic Parameter | Description | Relevance to this compound Reactivity |
|---|---|---|
| Rate Law | Rate = k[Nucleophile][this compound] | Characteristic of an SN2 mechanism, indicating a bimolecular transition state. youtube.com |
| Activation Energy (Eₐ) | The minimum energy required to initiate the reaction. | Relatively low due to the excellent iodide leaving group. Determines the reaction rate. youtube.com |
| Gibbs Free Energy (ΔG) | The overall energy change of the reaction, indicating spontaneity. | Generally negative (exergonic), indicating that substitution reactions are thermodynamically favorable. youtube.com |
| Arrhenius Pre-exponential Factor (A) | Relates to the frequency of correctly oriented molecular collisions. | Influenced by steric factors around the reaction center. |
Applications of 2 Iodoethyl Dimethylamine in Advanced Chemical Synthesis
Role as a Key Building Block in Complex Molecular Construction
In the realm of advanced organic synthesis, the construction of complex molecules often relies on a building-block approach, where pre-functionalized synthons are pieced together to assemble a larger, more intricate structure. (2-Iodoethyl)dimethylamine serves as a quintessential building block for introducing the dimethylaminoethyl group [-CH2CH2N(CH3)2]. The high reactivity of the carbon-iodine bond, which is significantly more labile than the corresponding carbon-chlorine bond, facilitates efficient alkylation of a diverse range of nucleophiles under milder conditions.
This reactivity is harnessed in the multi-step synthesis of highly specialized molecules. A notable example is its application as a key alkylating reagent in the synthesis of specific thiocholine (B1204863) analogs. In these syntheses, a sulfur-containing precursor is alkylated with this compound hydroiodide to create enantiomerically enriched methylphosphonothioates. These complex molecules serve as precise probes for investigating stereoselective interactions with cholinesterases, enzymes critical to nervous system function. The strategic incorporation of the dimethylaminoethyl moiety is thus central to the function of the final molecule.
The utility of this compound as a building block is governed by established principles of reaction kinetics and mechanisms, as detailed in the table below.
| Reaction Parameter | Influence on Synthetic Utility |
| Leaving Group Ability | The iodide ion is an excellent leaving group due to its high polarizability and the relatively weak C-I bond, accelerating SN2 substitution rates compared to other halides. |
| Steric Hindrance | The dimethylamino group provides moderate steric bulk, which favors SN2 mechanisms over elimination reactions, particularly in polar aprotic solvents like DMSO. |
| Nucleophile Scope | It reacts efficiently with a wide range of nucleophiles, including thiols, amines, and carbanions, making it a versatile tool for molecular construction. |
Utilization in Radiochemistry and Radiolabeling Methodologies (e.g., N-Methylation in [11C]Choline Synthesis)
Radiolabeled molecules are indispensable tools in modern medical diagnostics, particularly in Positron Emission Tomography (PET). The synthesis of PET radiotracers requires the rapid and efficient incorporation of a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 minutes), into a biologically active molecule.
While not directly the precursor for [¹¹C]Choline, the synthesis of this important PET tracer exemplifies the core radiochemical strategy involving the dimethylaminoethyl scaffold. [¹¹C]Choline is synthesized via the N-methylation of its precursor, dimethylaminoethanol (B1669961) (DMAE), using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govnih.gov The reaction is a rapid quaternization of the tertiary amine on DMAE to form the quaternary ammonium (B1175870) salt, choline. nih.gov
The broader strategic importance of this compound in this field lies in its use as a building block to construct more complex precursors for other PET ligands. For example, it can be used to synthesize larger molecules that are subsequently labeled with ¹¹C. This approach is critical for developing PET ligands designed to map specific neurotransmitter receptors in the brain, such as dopamine (B1211576) receptors, which are key targets for antipsychotic drugs. The dimethylaminoethyl group, readily introduced by this compound, is a crucial component of these sophisticated diagnostic agents.
Key Steps in a Typical [¹¹C]Choline Synthesis:
Isotope Production: Carbon-11 is produced as [¹¹C]CO₂ via a ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. nih.gov
Precursor Synthesis: [¹¹C]CO₂ is reduced to [¹¹C]methanol, which is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govtermedia.pl
Radiolabeling: The precursor, dimethylaminoethanol (DMAE), is reacted with [¹¹C]CH₃I. The tertiary amine of DMAE acts as a nucleophile, attacking the radiolabeled methyl group and displacing the iodide to form [¹¹C]Choline. nih.govresearchgate.net
Purification: The final product is rapidly purified using techniques like solid-phase extraction (SPE) to ensure it is suitable for clinical use. nih.gov
Precursor in the Synthesis of Functional Polymers and Materials
Functional polymers are macromolecules designed with specific chemical groups to impart desired properties, such as conductivity, biocompatibility, or antimicrobial activity. This compound serves as a valuable precursor for creating cationic polymers, which have wide-ranging applications in areas like gene delivery and antimicrobial materials. nih.govresearchgate.net
One primary method for this is through post-polymerization modification. A pre-formed polymer containing nucleophilic side chains (e.g., amines or pyridines) can be reacted with this compound. This reaction quaternizes the nucleophilic sites on the polymer backbone, introducing a permanent positive charge and the dimethylaminoethyl group. This strategy has been employed to convert neutral or weakly basic polymers into robust cationic polyelectrolytes. nih.gov
Alternatively, this compound can be used to synthesize a custom monomer, which is then polymerized. For instance, it can be reacted with a molecule containing both a polymerizable group (like a methacrylate) and a nucleophile, thereby incorporating the dimethylaminoethyl functionality into the monomer structure before polymerization. This approach is analogous to the use of the commercially available monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), which is widely used to synthesize cationic polymers for biomedical applications, including nucleic acid delivery. researchgate.netumn.edu The resulting poly(DMAEMA) and related polymers are notable for their ability to complex with negatively charged DNA and RNA, forming nanoparticles that can transfect cells. nih.gov
| Polymer Synthesis Strategy | Description | Resulting Polymer Feature |
| Post-Polymerization Quaternization | A pre-existing polymer with nucleophilic groups is reacted with this compound. | Cationic polymer with quaternary ammonium groups attached to the backbone. nih.gov |
| Monomer Synthesis | This compound is used as a building block to create a new monomer containing the dimethylaminoethyl group, which is then polymerized. | Polymer with the cationic functionality integrated into each repeating monomer unit. researchgate.net |
Contributions to Pharmaceutical Intermediate Development and Scaffold Construction
The dimethylaminoethyl moiety is a well-established pharmacophore—a structural feature recognized by biological targets and responsible for a drug's activity. Its presence can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to receptors. This compound is a premier reagent for introducing this critical scaffold into potential drug candidates.
This structural unit is a recurring feature in numerous FDA-approved drugs across various therapeutic classes. For example, the core structure of the antidepressant drug Venlafaxine contains the dimethylaminoethyl group. asianpubs.org While various synthetic routes to Venlafaxine exist, the fundamental challenge is the construction of the 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol structure. Using this compound or its chloro-analog as an alkylating agent represents a classical and direct synthetic strategy for attaching the dimethylaminoethyl side chain to a suitable carbanion or amine precursor.
The antihistamine Tripelennamine is another example of a pharmaceutical that features the N,N-dimethyl moiety as part of its active structure. The strategic value of this compound is therefore immense for medicinal chemists, providing a reliable method to synthesize novel drug candidates or modify existing ones to optimize their pharmacological properties.
Integration in Multi-Component and Cascade Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot. These processes are highly efficient, minimizing waste and purification steps. Similarly, multi-component reactions (MCRs) combine three or more reactants in one pot to form a product that incorporates portions of all starting materials.
This compound, as a highly reactive bifunctional reagent (electrophilic iodide and nucleophilic/basic amine), is well-suited for integration into such complex sequences. Its role is typically that of an efficient alkylating agent that can participate in the final step of a cascade. For instance, in a Michael addition/N-alkylation cascade, a nucleophilic amine could first be generated via a conjugate addition to an α,β-unsaturated system. nih.gov This newly formed secondary amine could then be alkylated in situ by this compound to yield the final, more complex heterocyclic product.
The development of such cascade reactions is a cornerstone of modern synthetic chemistry, enabling the rapid construction of diverse molecular architectures from simple starting materials. nih.govmdpi.com While specific, widely-cited examples of this compound in complex cascades are specialized, its inherent reactivity makes it a logical and potent tool for chemists designing these elegant and efficient synthetic sequences. The ability to forge multiple bonds and create complexity in a single operation underscores its importance in advanced synthesis. nih.gov
Analytical Methodologies for Monitoring 2 Iodoethyl Dimethylamine Transformations
Spectroscopic Methodologies for Structural Elucidation within Synthetic Pathways
Spectroscopic techniques are fundamental in the initial identification and ongoing structural verification of (2-Iodoethyl)dimethylamine and its derivatives throughout a synthetic route. These methods provide detailed information about the molecular structure, connectivity, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of this compound.
¹H NMR spectroscopy is employed to confirm the presence of the key structural motifs. The dimethylamino group typically presents as a singlet in the range of δ 2.2–2.5 ppm, while the protons of the ethyl bridge adjacent to the nitrogen and iodine atoms appear as distinct multiplets. The methylene (B1212753) group attached to the iodine atom (CH₂-I) is expected to resonate at a downfield chemical shift, typically between δ 3.1–3.4 ppm, due to the deshielding effect of the electronegative iodine atom.
¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbon atom bonded to the iodine (C-I) is characteristically found in the δ 40–50 ppm region. The other carbon atoms of the ethyl group and the methyl groups of the dimethylamino moiety will have distinct chemical shifts, allowing for unambiguous assignment of the carbon framework.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can precisely verify the molecular weight of the compound (199.03 g/mol ). The characteristic isotopic pattern of iodine (¹²⁷I, 100% natural abundance) provides a clear signature in the mass spectrum, aiding in the identification of iodine-containing fragments. Analysis of the fragmentation pattern can offer additional structural information.
Infrared (IR) Spectroscopy provides insights into the functional groups present in the molecule. For this compound, the C-I stretching vibration is a key diagnostic peak, typically appearing in the fingerprint region of the spectrum, around 500–600 cm⁻¹. While the molecule does not possess N-H bonds, IR spectroscopy is crucial for monitoring reactions where the dimethylaminoethyl moiety is introduced, by observing the appearance or disappearance of characteristic vibrational bands of the other reactants and products.
| Spectroscopic Technique | Key Structural Feature | Typical Chemical Shift/Frequency Range |
| ¹H NMR | N-(CH₃)₂ | δ 2.2–2.5 ppm |
| -CH₂-N | Multiplet | |
| -CH₂-I | δ 3.1–3.4 ppm | |
| ¹³C NMR | -C H₂-I | δ 40–50 ppm |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 199.03 |
| Infrared Spectroscopy | C-I Stretch | 500–600 cm⁻¹ |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. These techniques separate the components of a mixture, allowing for their individual detection and quantification.
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for purity assessment and reaction monitoring. The volatility of this compound allows for its analysis by GC. A typical GC method would involve a capillary column with a suitable stationary phase to achieve separation from starting materials, byproducts, and residual solvents. The mass spectrometer provides definitive identification of the eluted peaks based on their mass spectra. Regular monitoring of purity via GC-MS is crucial for stability assessment, as degradation products such as dimethylamine (B145610) or elemental iodine can be detected.
High-Performance Liquid Chromatography (HPLC) is another versatile tool for the analysis of this compound and its reaction mixtures. Due to the polar nature of the amine functional group, reversed-phase HPLC is a commonly employed mode of separation. However, the lack of a strong UV chromophore in this compound can present a challenge for detection. helixchrom.com To overcome this, several strategies can be employed:
Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity. nih.govnih.gov
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors can be used when the analyte lacks a chromophore. helixchrom.com
Mass Spectrometric Detection (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, making it a powerful technique for analyzing complex reaction mixtures and for trace impurity analysis.
The choice of chromatographic conditions, including the column, mobile phase composition, and detector, will depend on the specific application, whether it is for routine purity checks or for detailed kinetic analysis of a reaction.
| Chromatographic Technique | Primary Application | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, reaction monitoring, stability studies. | Volatility of the analyte, choice of stationary phase for optimal separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, quantification. | Analyte polarity, choice of detector (UV, ELSD, CAD, MS), potential need for derivatization. |
Advanced Characterization in Mechanistic Elucidation Studies
Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Advanced analytical techniques play a pivotal role in these mechanistic investigations.
In nucleophilic substitution reactions, the reactivity of this compound is influenced by both steric and electronic factors. The dimethylamino group can exert steric hindrance, potentially influencing the accessibility of the electrophilic carbon atom. The high polarizability of the iodide leaving group accelerates the rate of substitution.
Kinetic Studies using spectroscopic or chromatographic methods can provide quantitative data on reaction rates. By systematically varying the concentration of reactants, temperature, and solvent, the rate law and activation parameters of a reaction can be determined. For example, monitoring the disappearance of this compound or the appearance of a product over time using in-situ IR spectroscopy or by quenching the reaction at different time points and analyzing the aliquots by GC or HPLC can provide valuable kinetic profiles.
Computational Modeling , particularly using Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental studies. DFT calculations can be used to:
Predict the geometries of reactants, transition states, and products.
Calculate the activation energies for different possible reaction pathways.
Gain insights into the electronic structure and bonding changes that occur during a reaction.
By comparing the computationally predicted transition states and activation energies with experimentally determined rate constants, a more detailed and validated understanding of the reaction mechanism can be achieved. For instance, computational models can help to rationalize whether a reaction proceeds via an Sₙ2 or other mechanism under specific conditions.
The integration of these advanced analytical and computational methods allows for a comprehensive elucidation of the transformation pathways of this compound, paving the way for more efficient and selective synthetic applications.
Future Research Directions and Unexplored Reactivity of 2 Iodoethyl Dimethylamine
Emerging Synthetic Applications in Sustainable Chemistry
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are becoming a strategic imperative in pharmaceutical and chemical manufacturing. ispe.orgdrugpatentwatch.com The application of these principles to reactions involving (2-Iodoethyl)dimethylamine offers significant opportunities for developing more sustainable synthetic routes. mdpi.comjddhs.com
Future research will likely focus on improving the atom economy of reactions utilizing this reagent. pnas.orgacs.org Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. libretexts.orgyork.ac.uk While effective, alkylation with this compound generates iodide salts as byproducts, lowering the theoretical atom economy compared to addition reactions. docbrown.info Research into catalytic systems where the iodide can be regenerated and reused in situ would represent a major advance.
Another key area is the development of processes with higher energy efficiency . yale.edusigmaaldrich.com The high reactivity of the carbon-iodine bond allows for milder reaction conditions compared to less reactive chloro- or bromo-analogs, potentially lowering energy consumption. sigmaaldrich.com Exploring microwave-assisted synthesis, for example, could further enhance reaction rates and reduce energy usage. mdpi.com
Furthermore, the adoption of flow chemistry techniques presents a promising avenue for sustainable applications. patsnap.comamt.uk Continuous flow processes can offer superior control over reaction parameters, improve safety when handling reactive intermediates, and facilitate easier scale-up, all of which are core tenets of green process design. nih.gov
| Methylating/Ethylating Agent | Example Reaction (N-alkylation of Aniline) | Byproduct(s) | Theoretical Atom Economy (%) | Green Chemistry Considerations |
|---|---|---|---|---|
| This compound | C₆H₅NH₂ + I(CH₂)₂N(CH₃)₂ → C₆H₅NH(CH₂)₂N(CH₃)₂ + HI | Hydroiodic acid (HI) | 59.9% | High reactivity allows for mild conditions; byproduct is a heavy salt. |
| Dimethyl Sulfate (DMS) | 2C₆H₅NH₂ + (CH₃)₂SO₄ → C₆H₅NHCH₃ + [C₆H₅NH₃][CH₃SO₄] | Methylsulfate salt | 45.7% | Highly toxic and carcinogenic reagent; produces salt waste. researchgate.net |
| Dimethyl Carbonate (DMC) | C₆H₅NH₂ + (CH₃O)₂CO → C₆H₅NHCH₃ + CH₃OH + CO₂ | Methanol, Carbon Dioxide | 79.8% | Non-toxic reagent with benign byproducts; often requires higher temperatures/catalysts. researchgate.net |
Design and Discovery of Novel Reaction Pathways
Beyond its role as a simple SN2 electrophile, the iodoethyl moiety in this compound is a versatile functional group for entirely new types of transformations. A significant area of unexplored potential lies in radical chemistry, particularly through the lens of modern photoredox catalysis. nih.gov
Visible-light photoredox catalysis can facilitate the single-electron reduction of the weak carbon-iodine bond to generate a β-dimethylaminoethyl radical. rsc.orgnih.gov This highly reactive intermediate can participate in a host of reactions not accessible through traditional ionic pathways. nih.gov Potential future applications include:
Radical-mediated C-C bond formation: The generated radical could be coupled with various radical acceptors, such as electron-deficient alkenes (Giese-type addition), to form more complex carbon skeletons.
Dual Catalysis Systems: Combining photoredox catalysis with transition-metal catalysis (e.g., nickel) could enable novel cross-coupling reactions, using the β-dimethylaminoethyl radical as a coupling partner for aryl halides or other electrophiles. researchgate.net
Carbonylation and Sulfonylation: The radical intermediate could be trapped by carbon monoxide or sulfur dioxide to generate acyl or sulfonyl radicals, respectively, which can then be further functionalized to produce valuable carbonyl or sulfone-containing compounds. rsc.orgresearchgate.net
The use of continuous flow reactors could be instrumental in this area, providing a safe and efficient platform for generating and utilizing these transient radical species at scale. nih.govchemistryworld.com
| Proposed Reaction Pathway | Key Technology/Catalyst | Potential Intermediate | Example Transformation |
|---|---|---|---|
| Photocatalytic Radical Addition | Visible Light Photoredox Catalyst (e.g., Ir or Ru complexes) | •CH₂CH₂N(CH₃)₂ | Addition to activated alkenes for C-C bond formation. |
| Dual Ni/Photoredox Cross-Coupling | Ni catalyst + Photoredox catalyst | •CH₂CH₂N(CH₃)₂ | Coupling with aryl bromides to form arylethylamines. nih.gov |
| Radical Sulfonylation | Photoredox catalyst, SO₂ source | (CH₃)₂NCH₂CH₂SO₂• | Three-component reaction with an alkene to form complex sulfones. rsc.org |
| Flow-based Organometallic Generation | Continuous flow reactor, organolithium reagent | Li(CH₂)₂N(CH₃)₂ | Safe, on-demand generation and reaction with electrophiles. |
Chemo- and Regioselective Transformations of the Iodoethyl Moiety
In the context of complex molecule synthesis, achieving high levels of chemo- and regioselectivity is paramount. The this compound moiety contains two distinct points of reactivity: the electrophilic carbon attached to the iodine and the basic/nucleophilic tertiary amine. Future research will focus on developing methods to selectively exploit one in the presence of the other, or to use their interaction to control reactivity elsewhere in a molecule.
One promising but underexplored avenue is the use of the dimethylamino group as an intramolecular directing group . chemistrytalk.orglibretexts.org In reactions involving organometallic intermediates, the lone pair of electrons on the nitrogen atom can coordinate to a metal center, directing a C-H activation or other functionalization to a specific, proximate position on the molecular scaffold. researchgate.net This could enable highly regioselective transformations that are otherwise difficult to achieve. pressbooks.pub
Chemoselectivity can be further explored by leveraging the "hard" and "soft" acid-base (HSAB) theory. The carbon of the C-I bond is a "soft" electrophile and will preferentially react with "soft" nucleophiles (e.g., thiolates, organocuprates). In contrast, other functional groups present in a substrate, such as "hard" carbonyl electrophiles, would remain untouched. A systematic study of these selective interactions could lead to the development of robust protocols for functionalizing polyfunctional molecules.
Finally, controlling the competition between substitution (SN2) and elimination (E2) pathways offers another dimension of selectivity. While substitution is often desired, selective E2 elimination to form N,N-dimethylvinylamine could be a valuable transformation. Fine-tuning reaction parameters such as solvent polarity, temperature, and the steric bulk of the base could allow chemists to selectively favor one pathway over the other, adding to the synthetic versatility of the iodoethyl moiety.
| Transformation Type | Concept | Hypothetical Substrate | Potential Outcome |
|---|---|---|---|
| Regioselective C-H Functionalization | Nitrogen as a directing group for metallation. researchgate.net | Aryl ring linked to the N of the dimethylaminoethyl group. | Selective ortho-functionalization of the aryl ring. |
| Chemoselective Alkylation | Reaction of a soft nucleophile with the soft C-I electrophile. | Molecule containing both the iodoethyl group and a ketone. | Selective alkylation at the iodo-position without affecting the ketone. |
| Regioselective Elimination | Use of a sterically hindered, non-nucleophilic base. | This compound | Favored formation of N,N-dimethylvinylamine over substitution products. |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing (2-Iodoethyl)dimethylamine with high purity?
- Methodological Answer : Synthesis should prioritize controlled alkylation of dimethylamine with 2-iodoethyl halides under inert conditions. Key considerations include:
- Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions like elimination or polymerization .
- Solvent selection : Use polar aprotic solvents (e.g., tetrahydrofuran) to enhance nucleophilic substitution efficiency .
- Purification : Employ fractional distillation or column chromatography to isolate the product, as residual iodine or unreacted starting materials may interfere with downstream applications .
- Safety : Follow protocols for handling volatile amines and iodinated compounds, including fume hood use and grounding metal containers to prevent static ignition .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- NMR : Use H NMR to confirm the methylamine backbone (δ 2.2–2.5 ppm for N-CH) and the ethylene-iodo group (δ 3.1–3.4 ppm for CH-I) . C NMR can resolve quaternary carbons adjacent to iodine (δ 40–50 ppm).
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (MW: 199.07 g/mol) and isotopic patterns from iodine (I, 100% abundance) .
- IR spectroscopy : Identify N-H stretching (3300–3500 cm) and C-I bending (500–600 cm) .
Q. What are the critical storage and stability requirements for this compound?
- Methodological Answer :
- Storage : Keep in amber glass containers under nitrogen at –20°C to prevent photodegradation and oxidative decomposition .
- Stability monitoring : Regularly assess purity via GC-MS; degradation products (e.g., dimethylamine or iodine) indicate hydrolysis or light exposure .
- Waste disposal : Segregate halogenated waste and consult certified disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric hindrance : The dimethylamino group reduces accessibility to the β-carbon, favoring S2 mechanisms in polar solvents (e.g., DMSO) .
- Leaving group ability : Iodide’s high polarizability accelerates substitution but may compete with elimination under high temperatures. Kinetic studies using varying nucleophiles (e.g., azide vs. thiolate) can quantify reactivity trends .
- Computational modeling : Density Functional Theory (DFT) simulations can predict transition states and activation energies, validated against experimental rate constants .
Q. What analytical approaches resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer :
- Dose-response studies : Compare acute vs. chronic exposure in vitro (e.g., HepG2 cells) and in vivo (rodent models) to identify thresholds for oxidative stress or DNA damage .
- Metabolite profiling : LC-MS/MS can detect N-nitrosamine derivatives, which may explain discrepancies in carcinogenicity data across studies .
- Confounding factors : Control for iodine release during degradation, as free iodine can independently induce thyroid dysfunction in animal models .
Q. How can kinetic models predict the environmental fate of this compound in soil and water systems?
- Methodological Answer :
- Adsorption studies : Measure soil-water partition coefficients (K) using batch equilibrium experiments; dimethylamine derivatives exhibit moderate mobility (K ~400–500) .
- Degradation pathways : Investigate hydrolysis rates under varying pH and microbial activity. Iodide release can be tracked via ion chromatography .
- Ecotoxicity assays : Use Daphnia magna or algal cultures to assess acute toxicity, correlating results with quantitative structure-activity relationship (QSAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
